2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide, also known as DMQX, is a chemical compound that has gained significant attention in the field of neuroscience due to its ability to selectively block ionotropic glutamate receptors.
Wirkmechanismus
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide acts as a competitive antagonist at the AMPA and kainate receptors, binding to the receptor site and preventing the binding of glutamate. This results in a decrease in the excitatory neurotransmission mediated by these receptors, which can reduce the severity of neurological disorders.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing the severity of seizures in animal models of epilepsy, protecting against ischemic damage in the brain, and improving cognitive function in animal models of Alzheimer's disease. 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which can have a significant impact on neurological function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide is its selectivity for AMPA and kainate receptors, which allows researchers to investigate the role of these receptors in neurological disorders without affecting other neurotransmitter systems. However, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide is not selective for all subtypes of AMPA and kainate receptors, which can limit its usefulness in certain experiments. Additionally, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has a relatively short half-life in vivo, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide, including investigating its potential for treating neurological disorders in humans, exploring its effects on other neurotransmitter systems, and developing more selective analogs of 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide that can target specific subtypes of AMPA and kainate receptors. Additionally, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide could be used as a tool to investigate the role of AMPA and kainate receptors in the development and function of the nervous system.
Synthesemethoden
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide can be synthesized through a multistep process, starting with the reaction of 2,6-dimethylquinoline with oxalyl chloride to form 2,6-dimethylquinoline-3-carboxylic acid. This intermediate is then reacted with oxalyl chloride and oxalyl amide to form the corresponding acid chloride, which is subsequently reacted with oxolan-2-ylmethylamine to yield 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has been extensively used in scientific research to investigate the role of ionotropic glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide has been shown to selectively block AMPA and kainate receptors, which are involved in excitatory neurotransmission in the brain. By blocking these receptors, 2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide can modulate synaptic transmission and reduce the severity of neurological disorders.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-6-16-13(8-11)9-15(12(2)19-16)17(20)18-10-14-4-3-7-21-14/h5-6,8-9,14H,3-4,7,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHICSXJVGFXFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(oxolan-2-ylmethyl)quinoline-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.